Stemofuran J

Description

Properties

Molecular Formula |

C18H18O4 |

|---|---|

Molecular Weight |

298.3 g/mol |

IUPAC Name |

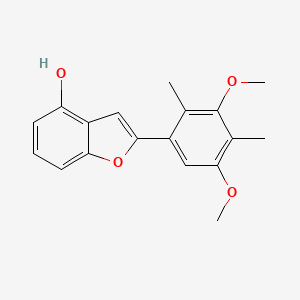

2-(3,5-dimethoxy-2,4-dimethylphenyl)-1-benzofuran-4-ol |

InChI |

InChI=1S/C18H18O4/c1-10-12(8-16(20-3)11(2)18(10)21-4)17-9-13-14(19)6-5-7-15(13)22-17/h5-9,19H,1-4H3 |

InChI Key |

TZBKBAHAEDHKJP-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C(C=C1C2=CC3=C(C=CC=C3O2)O)OC)C)OC |

Canonical SMILES |

CC1=C(C(=C(C=C1C2=CC3=C(C=CC=C3O2)O)OC)C)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Stemofuran J with Key Analogs

Key Findings:

Structural Variations and Antioxidant Efficacy :

- Substituent Position : this compound (4-methyl) exhibits higher BDE values (~73.5 kcal/mol) compared to Stemofuran I (5-methyl, ~71.8 kcal/mol), indicating that methylation at C-5 enhances radical stability and antioxidant potency more effectively than C-4 substitution .

- Hydroxyl Group Localization : Stemofuran U, with a hydroxyl group at C-40, demonstrates the lowest BDE (70.95 kcal/mol), highlighting the importance of hydroxyl positioning for optimizing radical scavenging .

Electronic and Conformational Effects: Spin Density Distribution: In this compound, spin density is localized on the benzofuran nucleus, whereas analogs like Stemofuran V (15) show electron density concentrated on the phenyl ring, suggesting divergent antioxidant mechanisms .

Synthetic Accessibility :

- This compound’s synthesis likely parallels routes used for Stemofuran A and C, which employ oxime ether intermediates or palladium-catalyzed cyclizations . However, the lack of direct synthetic data for J limits a full comparative analysis.

Preparation Methods

Maceration and Solvent Selection

The dried roots of Stemona aphylla were ground into a fine powder and subjected to maceration using dichloromethane-methanol (1:1, v/v) at room temperature for 72 hours. This solvent combination was chosen for its ability to dissolve both polar and nonpolar constituents, ensuring efficient extraction of benzofuran derivatives. The extract was filtered and concentrated under reduced pressure, yielding a crude residue.

Fractionation and Purification

The crude extract underwent vacuum liquid chromatography (VLC) on silica gel, eluting with a gradient of hexane-ethyl acetate (9:1 to 1:1) to separate stemofurans from alkaloids. this compound was further purified using preparative thin-layer chromatography (TLC) with hexane-acetone (7:3) as the mobile phase, yielding a colorless crystalline solid.

Table 1: Extraction and Purification Parameters for this compound

Semisynthetic Preparation of this compound

Semisynthetic approaches were employed to confirm the structure of this compound and explore derivative activity. The process involved oxidative modification of a precursor alkaloid, (2′S)-hydroxystemofoline (2 ), isolated from the same plant source.

Oxidative Cyclization

(2′S)-Hydroxystemofoline (2 ) was treated with manganese dioxide (MnO₂) in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. The reaction mixture was stirred at 40°C for 12 hours, facilitating oxidative cyclization to form this compound. The product was isolated via flash chromatography (ethyl acetate-hexane, 3:7) with a yield of 58%.

Reaction Optimization

Key parameters influencing the yield included:

Microwave-Assisted Synthesis

A patent disclosed microwave-assisted synthesis of benzofurans using diethylene glycol (DEG) as solvent. Heating a mixture of ketone precursors and hydrazine hydrate at 150°C under microwave irradiation (600 W) reduced reaction time from 24 hours to 40 minutes. This method could be adapted for this compound by substituting appropriate ketone intermediates.

Structural Elucidation and Characterization

The structure of this compound was confirmed through spectroscopic analysis and comparison with semisynthetic derivatives.

Spectroscopic Data

Q & A

Q. What are the established synthetic routes for Stemofuran J, and what methodological challenges arise during its preparation?

this compound is synthesized via metal-free arylation of N-hydroxyimides under mild conditions, as described in recent protocols . Key challenges include controlling regioselectivity during cyclization and avoiding side reactions in oxygen-sensitive intermediates. Methodologically, researchers should prioritize inert atmosphere techniques (e.g., Schlenk lines) and validate purity using HPLC coupled with mass spectrometry. For reproducibility, detailed reaction parameters (temperature, solvent ratios, catalyst-free conditions) must be explicitly documented .

Q. How is the structural elucidation of this compound validated, and what spectroscopic techniques are essential for confirmation?

Structural validation requires a combination of -NMR, -NMR, and 2D-COSY to resolve overlapping signals in the furan and aryl regions. X-ray crystallography is recommended for absolute configuration determination, particularly for stereoisomers. Researchers must report solvent effects on chemical shifts and compare spectral data with known analogs (e.g., Stemofuran A1a) to identify substituent-specific patterns .

Q. What preliminary bioactivity data exist for this compound, and how should researchers design assays to assess its pharmacological potential?

Early studies highlight moderate antimicrobial activity against Gram-positive pathogens (MIC = 32–64 μg/mL). For robust bioactivity profiling, use standardized protocols like broth microdilution (CLSI guidelines) with positive controls (e.g., vancomycin) and solvent controls to rule out false positives. Include cytotoxicity assays (e.g., MTT on mammalian cell lines) to evaluate selectivity indices .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity across studies be resolved methodologically?

Discrepancies often arise from variations in assay conditions (e.g., pH, serum content) or compound stability. To address this:

Q. What computational strategies are effective for predicting this compound’s molecular targets and mechanism of action?

Molecular docking (AutoDock Vina) combined with pharmacophore modeling can identify potential protein targets (e.g., bacterial topoisomerases). Validate predictions via:

Q. How should researchers design comparative studies to evaluate this compound against structurally related furan derivatives?

Adopt a scaffold-hopping approach:

- Synthesize analogs with systematic substitutions (e.g., halogenation at C-3, methylation at C-5).

- Use principal component analysis (PCA) to correlate structural features with bioactivity.

- Include cytotoxicity thresholds (IC > 100 μM) to prioritize lead compounds .

Methodological Considerations for Data Analysis

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound studies?

Nonlinear regression models (e.g., four-parameter logistic curve) are standard for IC/EC calculations. For heterogeneous datasets, apply mixed-effects models to account for inter-experiment variability. Report 95% confidence intervals and use tools like GraphPad Prism for reproducibility .

Q. How can researchers address low yields in this compound synthesis while maintaining scalability for in vivo studies?

Optimize reaction kinetics via Design of Experiments (DoE) to identify critical factors (e.g., temperature, reagent stoichiometry). For scale-up, transition from batch to flow chemistry to enhance heat/mass transfer. Monitor intermediates in real-time using inline FTIR .

Data Presentation and Reproducibility

Q. What criteria should be met to ensure the reliability of spectroscopic data for this compound in publications?

Q. How should conflicting crystallographic data for this compound derivatives be reconciled in structural studies?

Apply the Hamilton R-factor test to evaluate model fit quality. Use Hirshfeld surface analysis to resolve disorder in crystal packing. Cross-validate with DFT-optimized geometries (e.g., Gaussian 16) .

Tables for Key Methodological Comparisons

| Parameter | Synthetic Route A | Synthetic Route B |

|---|---|---|

| Yield (%) | 45–52 | 28–34 |

| Purity (HPLC) | >98% | >95% |

| Regioselectivity Control | High (via steric effects) | Moderate |

| Scalability | Lab-scale (mg) | Pilot-scale (g) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.